molecular formula C6H12OS2 B1600782 1,3-Dithiane-2-ethanol CAS No. 14947-48-9

1,3-Dithiane-2-ethanol

Cat. No. B1600782
CAS RN: 14947-48-9
M. Wt: 164.3 g/mol
InChI Key: YBACVTHKZMQAJF-UHFFFAOYSA-N
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Description

1,3-Dithiane-2-ethanol is a chemical compound that is often used in laboratory settings . It is an α-keto acid equivalent and bulky equivalent of acetate . It participates in syn-selective aldol reactions . It is used to generate carbanon, which finds application in the preparation of alfa- keto esters .


Synthesis Analysis

The synthesis of 1,3-Dithiane-2-ethanol involves several steps. A novel application of 2-silylated 1,3-dithiolanes for the synthesis of aryl/hetaryl-substituted ethenes and dibenzofulvenes has been reported . An alcohol-mediated dithioacetalization process that gains direct access to the corresponding Markovnikov-selective 1,3-dithianes using unactivated alkynes and nonthiolic/odorless 2-chloro-1,3-dithiane in a highly efficient manner has also been developed .


Molecular Structure Analysis

The molecular structure of 1,3-Dithiane-2-ethanol is complex. It contains a total of 21 bonds, including 9 non-H bonds, 2 rotatable bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 2 sulfides . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the 1,3-Dithiane-2-ethanol molecule .


Chemical Reactions Analysis

The Corey-Seebach Reaction uses lithiated 1,3-dithianes as nucleophilic acylating agents . The lithiated 1,3-dithiane can be viewed as a masked acyl anion that is able to react with various electrophiles . An alcohol-mediated dithioacetalization process that gains direct access to the corresponding Markovnikov-selective 1,3-dithianes using unactivated alkynes and nonthiolic/odorless 2-chloro-1,3-dithiane in a highly efficient manner has been developed .


Physical And Chemical Properties Analysis

1,3-Dithiane-2-ethanol is a clear, colorless, mobile liquid with a characteristic odor and a burning taste . Its flash point is 90 °C/194 °F . It has a refractive index n20/D 1.539 (lit.) n20/D 1.540 bp 85 °C/0.1 mmHg (lit.) density 1.249 g/mL at 25 °C (lit.) .

Scientific Research Applications

Catalytic Addition to Carbonyl Compounds

1,3-Dithiane is utilized in catalytic reactions with carbonyl compounds. Michida and Mukaiyama (2008) demonstrated the addition of 1,3-Dithiane to aldehydes and ketones using 2-trimethylsilyl-1,3-dithiane. This process yields α-hydroxy dithiane compounds under mild conditions, highlighting the compound's utility in synthetic organic chemistry (Michida & Mukaiyama, 2008).

Synthesis of Thiophenes

Kumara et al. (2016) reported a method for synthesizing 2-methylthio-3-aroyl/heteroaroyl thiophenes, using a base-catalyzed reaction of 1,4-dithiane-2,5-diol with α-oxoketene dithioacetals. This research underscores 1,3-Dithiane's role in the formation of heterocyclic compounds, which have various applications in medicinal and organic chemistry (Kumara et al., 2016).

Development of Polymeric Reagents

Bertini et al. (2005) focused on creating soluble and insoluble polymeric reagents containing 1,3-dithiane for synthesizing aldehydes from alkyl halides. This work is significant in the development of new materials for supported organic synthesis and combinatorial chemistry (Bertini et al., 2005).

Development of Odorless Thioacetalization Reagents

Liu et al. (2003) synthesized an odorless 1,3-propanedithiol equivalent, which was investigated in thioacetalization reactions. This innovation is particularly noteworthy for improving the sensory aspects of chemical synthesis involving dithianes (Liu et al., 2003).

Catalysis in Organic Synthesis

Lai et al. (2014) developed a catalytic process for dithioacetalization using 1,3-dithiane. This methodology is advantageous due to its mild reaction conditions and efficiency, further emphasizing the versatility of 1,3-Dithiane in catalysis (Lai et al., 2014).

Mechanism of Action

The Corey-Seebach Reaction allows a reversal of the normal reactivity of acyl carbon atoms, which combine only with nucleophiles . The lithiated 1,3-dithiane can be viewed as a masked acyl anion that is able to react with various electrophiles . The action of twofold excess of ethane-1,2-dithiol 2a on 2-ethoxypropenal 1a at 60°C (2 h) in the presence of p-toluenesulfonic acid (5 mol %) leads to bi(dithiolane) 6 with a yield of 80% .

Safety and Hazards

1,3-Dithiane-2-ethanol is flammable and combustible . Containers may explode when heated . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . It is also advised to use explosion-proof electrical, ventilating, lighting, and other equipment .

properties

IUPAC Name

2-(1,3-dithian-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS2/c7-3-2-6-8-4-1-5-9-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBACVTHKZMQAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509622
Record name 2-(1,3-Dithian-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dithiane-2-ethanol

CAS RN

14947-48-9
Record name 2-(1,3-Dithian-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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